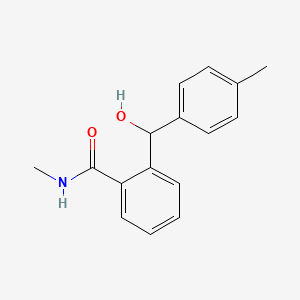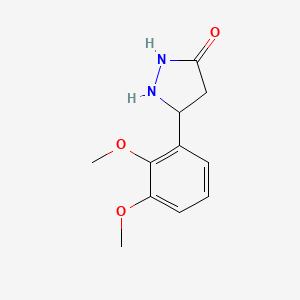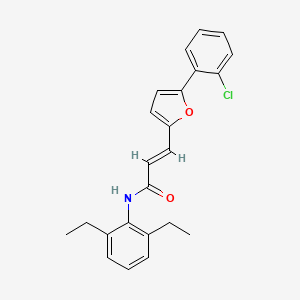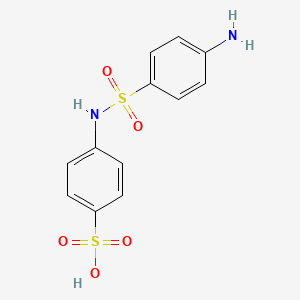
Allyl-triphenyl-phosphonium, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
烯丙基三苯基鏻氯化物是一种有机磷化合物,分子式为 C21H20ClP。它是一种鏻盐,包含三苯基鏻阳离子和烯丙基。这种化合物以其在有机合成中的用途而闻名,特别是在形成碳-碳键方面。
准备方法
合成路线和反应条件
烯丙基三苯基鏻氯化物可以通过三苯基膦与烯丙基氯的反应合成。反应通常在惰性溶剂如二氯甲烷或甲苯中进行,并在回流条件下进行。一般反应方案如下:
Ph3P+CH2=CHCH2Cl→Ph3PCH2CH=CH2+Cl−
工业生产方法
烯丙基三苯基鏻氯化物的工业生产涉及类似的合成路线,但规模更大。反应条件经过优化以确保高产率和纯度。该工艺可能涉及连续流反应器以保持一致的反应条件并提高效率。
化学反应分析
反应类型
烯丙基三苯基鏻氯化物经历各种类型的化学反应,包括:
取代反应: 它可以参与亲核取代反应,其中氯离子被其他亲核试剂取代。
加成反应: 烯丙基可以与亲电试剂发生加成反应。
氧化和还原: 该化合物可以在特定条件下被氧化或还原以形成不同的产物。
常见试剂和条件
亲核试剂: 常见的亲核试剂包括卤化物、醇盐和胺。
亲电试剂: 溴或碘等亲电试剂可以加到烯丙基上。
氧化剂: 过氧化氢或高锰酸钾等试剂可以氧化该化合物。
还原剂: 氢化铝锂或硼氢化钠可以还原该化合物。
形成的主要产物
取代产物: 根据亲核试剂的不同,可以形成各种取代的鏻盐。
加成产物: 亲电试剂加到烯丙基上导致卤化或其他取代产物的形成。
氧化产物: 氧化会导致膦氧化物或其他氧化衍生物的形成。
科学研究应用
烯丙基三苯基鏻氯化物在科学研究中具有广泛的应用:
有机合成: 它用作合成复杂有机分子的试剂,特别是在形成碳-碳键方面。
催化: 该化合物可以作为各种化学反应中的催化剂或催化剂前体。
生物学研究: 它用于涉及鏻盐及其与生物分子的相互作用的研究。
材料科学: 该化合物用于制备具有独特性能的新型材料。
作用机制
烯丙基三苯基鏻氯化物发挥作用的机制涉及鏻阳离子与各种分子靶标的相互作用。鏻基团可以稳定化学反应中的过渡态和中间体,促进所需产物的形成。烯丙基可以参与加成和取代反应,进一步扩展了该化合物在合成中的用途。
相似化合物的比较
类似化合物
四苯基鏻氯化物: 结构相似,但缺少烯丙基,使其在某些反应中缺乏通用性。
甲基三苯基鏻溴化物: 包含甲基而不是烯丙基,导致不同的反应性和应用。
苄基三苯基鏻氯化物: 具有苄基,影响其反应性和可以进行的反应类型。
独特性
烯丙基三苯基鏻氯化物由于存在烯丙基而具有独特性,这使得它可以参与比其类似物更广泛的化学反应。这使得它成为有机合成和其他科学研究应用中的宝贵试剂。
属性
分子式 |
C21H21ClP+ |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
triphenyl(prop-2-enyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1; |
InChI 键 |
FKMJROWWQOJRJX-UHFFFAOYSA-N |
规范 SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11959602.png)







![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
